molecular formula C17H17N3O3S B2953752 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide CAS No. 1797861-39-2

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide

Cat. No.: B2953752
CAS No.: 1797861-39-2
M. Wt: 343.4
InChI Key: LHKSLRYTLXYVKW-UHFFFAOYSA-N
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Description

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide (: 1797861-39-2) is a synthetic small molecule with a molecular formula of C17H17N3O3S and a molecular weight of 343.40 g/mol . This chemically complex compound features a benzofuran core structure linked via a carboxamide bridge to a pyrrolidine ring that is further substituted with a 1,3-thiazole group. The integration of the thiazole ring, a privileged scaffold in medicinal chemistry, is of significant interest due to its widespread presence in bioactive molecules . Thiazole-containing compounds are known to exhibit a broad spectrum of pharmacological activities and have been developed as drugs targeting various conditions, including inflammation, cancer, and infectious diseases . The specific structural architecture of this molecule, combining benzofuran, thiazole, and pyrrolidine motifs, makes it a valuable chemical tool for researchers in drug discovery. Potential applications include screening against novel biological targets, investigating structure-activity relationships (SAR) of heterocyclic compounds, and exploring mechanisms of action in various disease models. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-22-13-4-2-3-11-9-14(23-15(11)13)16(21)19-12-5-7-20(10-12)17-18-6-8-24-17/h2-4,6,8-9,12H,5,7,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKSLRYTLXYVKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)NC3CCN(C3)C4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate acetylene derivative under acidic conditions.

    Introduction of the Thiazole Ring: The thiazole ring is introduced via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Attachment of the Pyrrolidine Moiety: The pyrrolidine ring can be attached through a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with a suitable leaving group on the benzofuran core.

    Final Coupling: The final step involves coupling the thiazole and pyrrolidine-substituted benzofuran intermediates under amide bond-forming conditions, typically using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group on the benzofuran ring can undergo oxidation to form a hydroxyl group.

    Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of 7-hydroxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide.

    Reduction: Formation of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-amine.

    Substitution: Formation of various substituted thiazole derivatives depending on the electrophile used.

Scientific Research Applications

7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound with a benzofuran moiety, a methoxy group, a thiazole ring, and a pyrrolidine unit. The presence of multiple heterocycles gives it significant structural diversity, which contributes to its potential biological activities. The benzofuran ring is known for its roles in various pharmacological activities, while the thiazole and pyrrolidine components enhance its chemical reactivity and biological interactions.

Fields of Application

  • Pharmaceutical Chemistry The compound's structural features make it a candidate for drug development, allowing it to interact with multiple biological targets, potentially leading to enhanced therapeutic efficacy.
  • Agrochemicals It can be employed in developing new agents for crop protection due to its diverse structural features.
  • Material Science This compound can be utilized in the synthesis of novel materials with specific properties.

Potential Biological Activities
7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide has been studied for various biological activities. Interaction studies have focused on its binding affinity to various biological targets, where the multiple heterocycles allow it to engage in diverse interactions, potentially leading to synergistic effects.

Structural Similarities and Activities
Several compounds share structural similarities with 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide:

Compound NameStructural FeaturesBiological Activity
BenzothiazolesThiazole ringAntimicrobial, anti-inflammatory
Chromene DerivativesChromene structureAntioxidant, anti-inflammatory
Benzofuran DerivativesBenzofuran ringAntimicrobial, anticancer

Synthesis

The synthesis of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step synthetic routes.

Other Research

Mechanism of Action

The mechanism of action of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzofuran core may interact with hydrophobic pockets, while the thiazole and pyrrolidine rings may form hydrogen bonds or electrostatic interactions with amino acid residues in the target protein. These interactions can modulate the activity of the target protein, leading to the observed biological effects.

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Complexity: The target compound incorporates a pyrrolidine-thiazole group, which introduces a stereogenic center and enhances three-dimensionality compared to the planar thiazole in ’s analog. This could improve binding selectivity in chiral environments, such as enzyme active sites .

Research and Crystallographic Considerations

For instance, the SHELX system (e.g., SHELXL, SHELXS) is widely used for small-molecule crystallography, enabling precise determination of bond angles, torsion angles, and electron density maps critical for comparing substituent effects .

Biological Activity

7-Methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a complex organic compound notable for its unique structural features, which include a benzofuran moiety, a methoxy group, a thiazole ring, and a pyrrolidine unit. These structural characteristics contribute to its potential biological activities, making it an interesting subject for pharmacological research.

Structural Characteristics

The compound's structural diversity is attributed to the presence of multiple heterocycles, enhancing its chemical reactivity and biological interactions. The benzofuran ring is associated with various pharmacological activities, while the thiazole and pyrrolidine components further augment its bioactivity profile.

Structural Feature Description
Benzofuran MoietyKnown for antimicrobial and anticancer properties
Methoxy GroupEnhances lipophilicity and bioavailability
Thiazole RingContributes to diverse biological activities
Pyrrolidine UnitIncreases interaction potential with biological targets

Biological Activities

Research has demonstrated that 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide exhibits several biological activities:

Anticancer Activity

Studies indicate that compounds similar to this one exhibit significant inhibition of cancer cell proliferation. For example, the MTT assay has been utilized to assess the effects of this compound on human cancer cell lines such as A431 and A549. The results suggest that it may induce apoptosis and inhibit cell migration through modulation of key signaling pathways.

Anti-inflammatory Effects

The compound has also shown potential in reducing inflammatory markers such as IL-6 and TNF-α in cellular models. This dual action—anticancer and anti-inflammatory—positions it as a promising candidate for therapeutic applications targeting both cancer and inflammation.

Mechanistic Insights

The mechanisms underlying the biological activity of 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide involve:

  • Inhibition of Cell Proliferation : Flow cytometry studies reveal that the compound can induce cell cycle arrest in cancer cells.
  • Apoptosis Induction : Western blot analysis indicates activation of apoptotic pathways, including caspase activation.
  • Modulation of Signaling Pathways : The compound may inhibit critical pathways such as AKT and ERK, which are known to regulate cell survival and proliferation in cancer cells.

Case Studies

Several studies have explored the biological activity of benzofuran derivatives similar to 7-methoxy-N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-1-benzofuran-2-carboxamide:

  • Study on Antitumor Activity :
    • Objective : Evaluate the efficacy against A431 and A549 cell lines.
    • Methodology : MTT assay for proliferation; ELISA for inflammatory cytokines.
    • Results : Significant reduction in cell viability at low micromolar concentrations; reduced IL-6 and TNF-α levels.
  • Mechanistic Study :
    • Objective : Investigate apoptosis induction.
    • Methodology : Flow cytometry and Western blotting.
    • Results : Induced apoptosis through caspase pathway activation; inhibited AKT signaling.

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